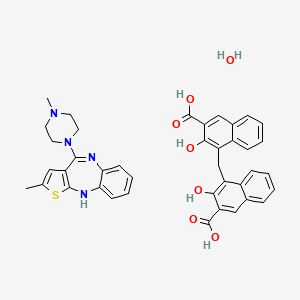

Olanzapine Pamoate

Description

Properties

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMCQJVMPKQQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944788 | |

| Record name | Olanzapine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221373-18-8 | |

| Record name | Olanzapine pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanzapine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLANZAPINE PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Investigations and Mechanistic Elucidation of Olanzapine

Neurotransmitter Receptor Binding Profiles of Olanzapine (B1677200)

The affinity of olanzapine for various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Olanzapine demonstrates high affinity (Ki ≤ 100 nM) for a range of dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and muscarinic receptors. nih.gov The binding profile is notably similar to that of clozapine. drugbank.com

Olanzapine binds with high affinity to the dopamine D1, D2, D3, and D4 receptor subtypes. drugbank.compsychopharmacologyinstitute.com Its antagonism of the D2 receptor, particularly in the mesolimbic and mesocortical pathways, is considered a key component of its antipsychotic efficacy. nih.govguidetopharmacology.org While its absolute affinity for the D2 receptor is significantly higher than that of clozapine, it demonstrates a therapeutic effect at occupancy levels that can be substantial. psychiatryonline.org Studies have shown that olanzapine occupies a significant percentage of striatal D2 receptors in a dose-dependent manner. psychiatryonline.orgjwatch.org

| Receptor Subtype | Binding Affinity (Ki, nM) | References |

| D1 | 11-31 | psychopharmacologyinstitute.comabcam.com |

| D2 | 11-21.4 | abcam.comlww.com |

| D3 | 11-44 | psychopharmacologyinstitute.com |

| D4 | 11-27 | psychopharmacologyinstitute.comabcam.com |

A hallmark of atypical antipsychotics like olanzapine is a potent antagonism of the serotonin 5HT2A receptor, with an affinity that is typically greater than its affinity for the D2 receptor. nih.govguidetopharmacology.org This characteristic is believed to contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects. nih.gov Olanzapine also demonstrates high affinity for 5HT2C and 5HT6 receptors, and moderate affinity for the 5HT3 receptor. psychopharmacologyinstitute.com In vivo imaging studies have confirmed that even low clinical doses of olanzapine can lead to near-saturation of 5HT2A receptors. psychiatryonline.org

| Receptor Subtype | Binding Affinity (Ki, nM) | References |

| 5HT2A | 4 | psychopharmacologyinstitute.comabcam.com |

| 5HT2C | 11 | psychopharmacologyinstitute.comabcam.com |

| 5HT3 | 57 | psychopharmacologyinstitute.comabcam.com |

| 5HT6 | 5 | psychopharmacologyinstitute.com |

Olanzapine is a potent antagonist at alpha-1 adrenergic receptors. psychopharmacologyinstitute.comnih.gov This antagonism is not considered central to its primary antipsychotic effect but may be associated with certain side effects, such as orthostatic hypotension. psychopharmacologyinstitute.com

| Receptor Subtype | Binding Affinity (Ki, nM) | References |

| Alpha-1 | 9-19 | psychopharmacologyinstitute.comabcam.comnih.gov |

Olanzapine exhibits very high affinity for the histamine H1 receptor, acting as a potent antagonist. psychopharmacologyinstitute.comnih.gov In fact, it is one of the most potent H1 antagonists among antipsychotic drugs. researchgate.net This strong antihistaminic activity is thought to be a primary contributor to the sedative effects observed with olanzapine treatment. psychopharmacologyinstitute.com Blockade of H1 receptors has also been implicated in the potential for weight gain. nih.govscispace.com

| Receptor Subtype | Binding Affinity (Ki, nM) | References |

| H1 | 2-7 | psychopharmacologyinstitute.comnih.gov |

Olanzapine binds to all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) with varying degrees of affinity. drugbank.compsychopharmacologyinstitute.com It demonstrates the highest affinity for the M1, M4, and M5 subtypes, where it acts as an antagonist. abcam.comresearchgate.net This antimuscarinic activity can explain potential anticholinergic-like effects. psychopharmacologyinstitute.com In vitro studies have established its antagonist properties at M1, M2, M3, and M5 receptors, and it also antagonizes agonist-induced effects at M4 receptors. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | References |

| M1 | 1.9-73 | psychopharmacologyinstitute.comabcam.commdpi.com |

| M2 | 18-96 | psychopharmacologyinstitute.comabcam.commdpi.com |

| M3 | 25-132 | psychopharmacologyinstitute.comabcam.commdpi.com |

| M4 | 13-32 | psychopharmacologyinstitute.comabcam.commdpi.com |

| M5 | 48 | psychopharmacologyinstitute.com |

Preclinical Pharmacodynamic Studies of Olanzapine

Preclinical pharmacodynamic studies, which investigate the physiological and biochemical effects of a drug on a living organism, have confirmed that olanzapine's in vitro receptor binding profile translates into corresponding in vivo activity. drugbank.com In vitro functional assays have consistently shown that olanzapine acts as an antagonist at the dopamine, serotonin, muscarinic, histamine H1, and alpha-1 adrenergic receptors it binds to with high affinity; no agonist activity has been observed at these sites. nih.gov

In animal models, the receptor binding profile of olanzapine is consistent with observed antidopaminergic, antiserotonergic, and antimuscarinic activities. drugbank.com These studies provide the foundational evidence for its antipsychotic efficacy. researchgate.net For example, its potent 5HT2A and D2 receptor antagonism is a key pharmacodynamic feature. psychopharmacologyinstitute.com In vivo receptor occupancy studies in humans, using techniques like Positron Emission Tomography (PET), have further elucidated its pharmacodynamic properties at clinical doses. These studies reveal that olanzapine achieves high occupancy of 5HT2A receptors even at low doses, while D2 receptor occupancy increases with the dose. psychiatryonline.org This dual action on serotonin and dopamine systems is a central tenet of its mechanism of action. psychopharmacologyinstitute.com The drug's antagonism of muscarinic M3 receptors, in particular, has been investigated in relation to metabolic effects. nih.govresearchgate.net Furthermore, cell-based experiments have shown that olanzapine can induce the activation of specific signaling pathways, such as the JAK-STAT pathway, and up-regulate the transcription of factors like brain-derived neurotrophic factor (BDNF). clinpgx.org

Compound Names

| Compound |

|---|

| Aripiprazole |

| Amisulpride |

| Amoxapine |

| Asenapine |

| Blonanserin |

| Brexpiprazole |

| Cariprazine |

| Chlorpromazine |

| Clozapine |

| Haloperidol (B65202) |

| Iloperidone |

| Loxapine |

| Melperone |

| Norquetiapine |

| Olanzapine |

| Paliperidone |

| Pimozide |

| Quetiapine |

| Remoxipride |

| Risperidone |

| Sertindole |

| Spiperone |

| Ziprasidone |

Electrophysiological Effects on Dopaminergic Neuron Firing

Olanzapine demonstrates selective effects on the electrophysiological activity of midbrain dopaminergic neurons, particularly distinguishing between the A9 (substantia nigra pars compacta) and A10 (ventral tegmental area) dopamine cells. nih.gov This selectivity is a key feature of atypical antipsychotics and is thought to contribute to their favorable side effect profile.

Studies in anesthetized rats have shown that acute administration of olanzapine increases the number of spontaneously active A10 dopamine neurons, while having no significant effect on A9 neurons. nih.gov This preferential activation of the mesolimbic (A10) dopamine system over the nigrostriatal (A9) system is a characteristic shared with other atypical antipsychotics like clozapine. nih.gov

Conversely, chronic administration of olanzapine leads to a decrease in the number of spontaneously active A10 dopamine cells, again with no corresponding change in the A9 cell population. nih.gov This reduction in A10 neuronal activity following chronic treatment can be reversed by the administration of a dopamine agonist such as apomorphine, suggesting that the underlying mechanism may involve depolarization inactivation. nih.gov This phenomenon, where prolonged excitation leads to a state of inactivation, is a proposed mechanism for the therapeutic effects of some antipsychotic medications.

In vivo studies have shown that olanzapine inhibits dopaminergic neurons in the A10 tract but not the A9 tract. cambridge.org Microdialysis studies further support these findings, showing that olanzapine increases extracellular dopamine levels in the neostriatum and nucleus accumbens, which are key projection areas of the A9 and A10 pathways, respectively. cambridge.org Additionally, olanzapine has been found to increase Fos expression, a marker of neuronal activation, in the prefrontal cortex, dorsolateral striatum, and nucleus accumbens. cambridge.org

Interactions with N-methyl-D-aspartate Receptor Glutamatergic Transmission

Emerging evidence suggests that the therapeutic effects of olanzapine may be mediated, in part, through its modulation of the N-methyl-D-aspartate (NMDA) receptor and the broader glutamatergic system. researchgate.net Chronic administration of olanzapine has been shown to induce a down-regulation of NMDA receptors in the caudate and putamen, as well as in the CA1 and CA3 regions of the hippocampus. researchgate.net

In animal models where cognitive deficits are induced by the NMDA receptor antagonist MK-801, olanzapine treatment has been shown to partially reverse these deficits. frontiersin.orgresearchgate.net This reversal is associated with an upregulation of prefrontal GluN1 and GluN2B subunits of the NMDA receptor, suggesting a restorative effect on NMDA receptor expression. frontiersin.orgresearchgate.net This effect appears to be specific to atypical antipsychotics, as the typical antipsychotic haloperidol does not produce the same reversal of cognitive deficits or restoration of NMDA receptor subunit levels. frontiersin.orgresearchgate.net

Olanzapine has also been found to facilitate cortical NMDA receptor-mediated transmission. nih.gov In vitro studies have demonstrated that olanzapine can prevent the electrophysiological alterations of NMDA receptors induced by subchronic phencyclidine (PCP) administration. frontiersin.org Furthermore, olanzapine has been shown to increase the release of L-glutamate in the prefrontal cortex of freely moving mice. nih.govresearchgate.net This effect is thought to be mediated through the inhibition of the enzyme D-aspartate oxidase, leading to an increase in D-aspartate levels, which in turn stimulates glutamate (B1630785) release. nih.govresearchgate.net

In Vitro and In Vivo Receptor Activity Relationships

Olanzapine possesses a broad and complex receptor binding profile, which is believed to contribute to its atypical antipsychotic properties. cambridge.orgresearchgate.net It exhibits high affinity for a range of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. nih.govnih.govpsychopharmacologyinstitute.com This multifaceted receptor pharmacology is similar to that of clozapine. nih.govnih.govpsychiatrist.comsemanticscholar.org

In vitro binding studies have demonstrated that olanzapine has a high affinity for dopamine D1, D2, D3, and D4 receptors; serotonin 5-HT2A, 5-HT2C, 5-HT3, and 5-HT6 receptors; α1-adrenergic receptors; histamine H1 receptors; and all five subtypes of muscarinic receptors. cambridge.orgnih.govpsychopharmacologyinstitute.compsychiatrist.com Unlike typical antipsychotics such as haloperidol, which show a high selectivity for D2-like receptors, olanzapine interacts more nonselectively with dopamine receptor subtypes, with a D2/D1 binding ratio of approximately 3 to 1. psychiatrist.com

In vivo functional assays confirm olanzapine's potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. nih.govpsychiatrist.compsychiatrist.com Studies measuring the antagonism of pergolide-stimulated increases in plasma corticosterone (B1669441) (a D2-mediated effect) and quipazine-induced increases in corticosterone (a 5-HT2A-mediated effect) have shown that olanzapine is a potent antagonist at both receptor types. nih.govpsychiatrist.com In fact, on a milligram-per-kilogram basis, olanzapine is more potent at 5-HT2A receptors than at D2 receptors in these in vivo assays. psychiatrist.com Its activity at α1-adrenergic and muscarinic receptors is weaker in vivo compared to its potent effects on dopamine and serotonin receptors. nih.govpsychiatrist.com

The following table summarizes the in vitro receptor binding affinities of olanzapine for various neurotransmitter receptors.

| Receptor | Ki (nM) |

|---|---|

| Serotonin 5-HT2A | 4 |

| Serotonin 5-HT6 | 5 |

| Histamine H1 | 7 |

| Serotonin 5-HT2C | 11 |

| Dopamine D1 | 31 |

| Dopamine D2 | 11 |

| Dopamine D3 | Not specified |

| Dopamine D4 | 27 |

| Adrenergic α1 | 19 |

| Muscarinic M1 | 1.9 |

| Muscarinic M2 | 18 |

| Muscarinic M3 | 25 |

| Muscarinic M4 | Not specified |

| Muscarinic M5 | 6.1 |

Advanced Pharmacokinetic Analyses of Olanzapine Pamoate

Absorption Kinetics and Sustained Release from Intramuscular Depot Formulations

The pharmacokinetic profile of olanzapine (B1677200) pamoate is fundamentally shaped by its formulation as a depot injection, which dictates a prolonged absorption phase compared to immediate-release oral forms. This sustained release is achieved through the physical and chemical properties of the olanzapine pamoate salt.

The defining characteristic of this compound's pharmacokinetic profile is the prolonged absorption from the intramuscular injection site, which serves as the rate-limiting step for its extended half-life. While olanzapine itself has an intrinsic elimination half-life of approximately 30 hours nih.govdrugbank.comfda.gov, the absorption of olanzapine from the pamoate depot formulation extends the apparent half-life to around 30 days nih.govnih.govnih.goveuropa.eudovepress.commedicinespatentpool.org. This slow absorption process means that plasma concentrations of olanzapine increase gradually, and a steady state is typically achieved over several months, often around 3 months or 12 weeks, following repeated injections nih.govnih.govnih.goveuropa.eudovepress.commedicinespatentpool.org. Peak plasma concentrations of olanzapine following an intramuscular injection are generally observed within 2 to 4 days nih.gov.

Distribution Characteristics of Olanzapine

Once absorbed into the systemic circulation, olanzapine distributes throughout the body, influenced by its physiochemical properties, particularly its lipophilicity and plasma protein binding.

Olanzapine is characterized by a large volume of distribution (Vd), indicating extensive distribution into tissues beyond the plasma compartment. Reported values for the volume of distribution are substantial, ranging from approximately 1000 L to over 1500 L, or approximately 16.4 to 21 L/kg nih.govfda.goveuropa.eudrugbank.comnih.govfda.govfrontiersin.orgpsychiatryonline.org. This extensive distribution is consistent with its lipophilic nature, allowing it to readily partition into various biological compartments.

Olanzapine exhibits a high degree of binding to plasma proteins, with approximately 93% of the drug circulating in the bound form dovepress.commedicinespatentpool.orgdrugbank.comfda.govfrontiersin.orgmedicinespatentpool.org. The primary plasma proteins involved in olanzapine binding are albumin and alpha-1 acid glycoprotein (B1211001) (AAG) nih.govdrugbank.comfda.govdovepress.commedicinespatentpool.orgdrugbank.comfda.govfrontiersin.orgpsychiatryonline.orgmedicinespatentpool.org. While albumin is a major binding protein for many drugs, AAG also plays a significant role, particularly for basic drugs like olanzapine psychiatryonline.orgnih.gov.

Data Tables

Table 1: Key Pharmacokinetic Parameters of Olanzapine Formulations

| Parameter | Oral Olanzapine | This compound (LAI) |

| Elimination Half-life | ~30 hours | ~30 days |

| Time to Peak Conc. | ~6 hours | ~2-4 days |

| Time to Steady State | ~1 week | ~3 months (12 weeks) |

| Plasma Protein Binding | ~93% | ~93% |

Table 2: Plasma Protein Binding of Olanzapine

| Protein Type | Binding Percentage |

| Albumin | ~90% |

| Alpha-1 Acid Glycoprotein | ~77% |

| Total Protein Binding | ~93% |

Table 3: Volume of Distribution of Olanzapine

| Value | Units | Description |

| ~1000 | L | Indicates large distribution throughout the body |

| 16.4 ± 5.1 | L/Kg | |

| ~1533 | L | |

| 21 | L/kg |

Biotransformation Pathways and Metabolite Profiling of Olanzapine

Olanzapine is extensively metabolized in the liver, with less than 10% of the administered dose excreted unchanged in the urine. The primary metabolic routes involve direct glucuronidation and oxidative metabolism mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) jefferson.edunih.govpsychopharmacologyinstitute.com.

Cytochrome P450-Mediated Oxidation Pathways (CYP1A2, CYP2D6, CYP2C8)

The oxidative metabolism of olanzapine is predominantly catalyzed by the cytochrome P450 enzyme system.

CYP1A2 is the principal enzyme responsible for the oxidative metabolism of olanzapine, primarily catalyzing the N-demethylation of the piperazine (B1678402) ring to form 4'-N-desmethyl olanzapine jefferson.edupsychopharmacologyinstitute.comdrugbank.compharmgkb.orgnih.govcaymanchem.comnih.govcsic.esmedsafe.govt.nzdrugbank.comnih.govnih.govbiomol.comtandfonline.comresearchgate.netnih.govresearchgate.net. This metabolite is considered clinically inactive drugbank.comnih.gov. The activity of CYP1A2 can be significantly influenced by genetic polymorphisms and environmental factors such as smoking, which induces CYP1A2 expression, leading to increased olanzapine clearance psychopharmacologyinstitute.compharmgkb.orgnih.govresearchgate.netwikipedia.orgnih.gov.

CYP2D6 plays a minor role in olanzapine metabolism, catalyzing the formation of 2-hydroxymethyl olanzapine jefferson.edupsychopharmacologyinstitute.comdrugbank.compharmgkb.orgnih.govcsic.esmedsafe.govt.nzdrugbank.comnih.govnih.govtandfonline.compharmgkb.org. This pathway is considered less significant in vivo, and polymorphisms in CYP2D6 have shown a negligible impact on olanzapine plasma concentrations psychopharmacologyinstitute.comcsic.esresearchgate.netresearchgate.net.

CYP2C8 has been implicated in the N-demethylation of olanzapine, though its contribution is considered lesser compared to CYP1A2 pharmgkb.org.

CYP3A4 is also mentioned as potentially involved in olanzapine metabolism, although its role appears less prominent than that of CYP1A2 csic.esnih.govresearchgate.net.

Glucuronidation Pathways (UGT1A4, UGT2B10)

Glucuronidation represents a major phase II metabolic pathway for olanzapine, primarily occurring in the liver.

UGT1A4 is identified as a key enzyme responsible for the direct glucuronidation of olanzapine, forming 10-N-glucuronide and 4'-N-glucuronide metabolites jefferson.edunih.govnih.govtandfonline.compharmgkb.orgnih.govresearchgate.netnih.govaacrjournals.orghyphadiscovery.compharmgkb.org. The 10-N-glucuronide is the most abundant circulating metabolite and is formed via a tertiary N-glucuronide linkage at the 10-position of the benzodiazepine (B76468) ring nih.govhyphadiscovery.comnih.govresearchgate.net.

UGT2B10 also exhibits glucuronidation activity against olanzapine, contributing to the formation of the 10-N-glucuronide and 4'-N-glucuronide pharmgkb.orgnih.govresearchgate.netnih.govaacrjournals.orgpharmgkb.orgresearchgate.net.

Identification and Characterization of Major Circulating Metabolites

The biotransformation of olanzapine yields several metabolites, with the following being the most significant circulating forms:

10-N-glucuronide : This is the most abundant metabolite found in human plasma and urine, representing a major pathway of olanzapine elimination jefferson.edunih.govpsychopharmacologyinstitute.comdrugbank.compharmgkb.orgnih.govmedsafe.govt.nzdrugbank.comnih.govtandfonline.comwikipedia.orgpharmgkb.orgnih.govhyphadiscovery.compharmgkb.orgnih.govresearchgate.neteuropa.eu. It is formed by UGT1A4 and UGT2B10 jefferson.edunih.govnih.govtandfonline.compharmgkb.orgnih.govresearchgate.netnih.govaacrjournals.orghyphadiscovery.compharmgkb.org.

4'-N-desmethyl olanzapine : This metabolite is formed primarily via CYP1A2-mediated oxidation and is also considered a major circulating metabolite jefferson.edunih.govdrugbank.compharmgkb.orgnih.govcaymanchem.comdrugbank.combiomol.comnih.govpharmgkb.org.

Olanzapine N-oxide : Formed by FMO3 psychopharmacologyinstitute.comdrugbank.compharmgkb.orgnih.govcsic.esdrugbank.comnih.govresearchgate.netpharmgkb.orgucl.ac.uk.

2-hydroxymethyl olanzapine : A minor metabolite produced by CYP2D6 jefferson.edupsychopharmacologyinstitute.comdrugbank.compharmgkb.orgnih.govcsic.esmedsafe.govt.nzdrugbank.comnih.govnih.govtandfonline.compharmgkb.org.

Table 1: Major Olanzapine Metabolites and Their Primary Formation Pathways

| Metabolite | Primary Metabolic Pathway | Key Enzyme(s) | Clinical Significance |

| 10-N-glucuronide | Glucuronidation | UGT1A4, UGT2B10 | Major, inactive |

| 4'-N-desmethyl olanzapine | Oxidation | CYP1A2 (primarily) | Major, inactive |

| Olanzapine N-oxide | Oxidation | FMO3 | Minor |

| 2-hydroxymethyl olanzapine | Oxidation | CYP2D6 (minor) | Minor, less active |

| 4'-N-glucuronide | Glucuronidation | UGT1A4, UGT2B10 | Minor |

Influence of Endogenous and Exogenous Factors on Metabolic Clearance

Various endogenous and exogenous factors can modulate olanzapine metabolic clearance.

Endogenous Factors :

Gender : Women exhibit approximately 25% lower olanzapine clearance compared to men, potentially leading to higher drug exposure psychopharmacologyinstitute.comdrugbank.comresearchgate.netwikipedia.orgnih.gov.

Age : While not explicitly detailed for all age groups, elderly individuals may experience altered clearance psychopharmacologyinstitute.comwikipedia.orgnih.gov.

Hepatic Impairment : Moderate hepatic impairment can reduce olanzapine clearance by approximately 45%, increasing systemic exposure and prolonging the elimination half-life psychopharmacologyinstitute.comnih.gov.

Renal Impairment : Studies suggest that severe renal impairment does not significantly alter olanzapine's elimination half-life or clearance psychopharmacologyinstitute.commedsafe.govt.nznih.goveuropa.eu.

Exogenous Factors :

Smoking : Smoking significantly induces CYP1A2 activity, leading to increased olanzapine clearance and lower plasma concentrations psychopharmacologyinstitute.compharmgkb.orgdrugbank.comnih.govresearchgate.netwikipedia.orgnih.gov. Smokers have significantly lower plasma concentration to dose ratios (C/D) compared to non-smokers pharmgkb.orgnih.gov.

Drug Interactions :

CYP1A2 Inhibitors : Co-administration with strong CYP1A2 inhibitors, such as fluvoxamine, can increase olanzapine plasma concentrations and prolong its half-life drugbank.comnih.govwikipedia.orgnih.gov.

CYP1A2 Inducers : Drugs that induce CYP1A2, including carbamazepine (B1668303) and tobacco smoke, can decrease olanzapine concentrations by increasing its clearance psychopharmacologyinstitute.comnih.govdrugbank.comwikipedia.orgnih.gov.

Other Interactions : Ritonavir has been shown to decrease olanzapine exposure by inducing CYP1A2 and UGTs wikipedia.org. Probenecid can increase olanzapine exposure wikipedia.org.

Table 3: Influence of Smoking and CYP1A2 Modulators on Olanzapine Clearance

| Factor/Substance | Effect on CYP1A2 Activity | Effect on Olanzapine Clearance | Effect on Plasma Concentration |

| Smoking | Increased | Increased | Decreased |

| Fluvoxamine (inhibitor) | Decreased | Decreased | Increased |

| Carbamazepine (inducer) | Increased | Increased | Decreased |

Compound List

Olanzapine

this compound

10-N-glucuronide

4'-N-desmethyl olanzapine

2-hydroxymethyl olanzapine

Olanzapine N-oxide

4'-N-glucuronide

CYP1A2

CYP2D6

CYP2C8

CYP3A4

UGT1A4

UGT2B10

FMO3

FMO1

ABCB1

CYP1A2*1F

UGT1A4*3

UGT2B10*2

UGT2B10*67Y

Elimination and Excretion Profiles of Olanzapine and its Metabolites

The pharmacokinetic profile of this compound is characterized by its formulation as a long-acting injectable (LAI) depot, which influences the rate of absorption and subsequent systemic exposure. Once absorbed into the systemic circulation, olanzapine undergoes extensive metabolism, with a small fraction excreted unchanged.

Renal Excretion Pathways

Following absorption into the systemic circulation, olanzapine is primarily eliminated via metabolism. Studies indicate that a significant portion of the administered dose is excreted through the kidneys. Approximately 57% of the eliminated olanzapine dose is found in the urine, with about 7% of this being the unchanged drug. nih.govwikipedia.org Another source reports renal excretion accounting for around 53% of the excreted dose. drugbank.com These figures are predominantly derived from studies of oral olanzapine, as the disposition of olanzapine after absorption from the pamoate salt formulation is expected to follow similar metabolic and excretory pathways. fda.gov

Fecal Excretion Pathways

The fecal route accounts for a substantial portion of olanzapine's elimination. Approximately 30% of the administered olanzapine dose is excreted via the feces. nih.govdrugbank.com The pamoate salt component itself, when administered as this compound, is primarily eliminated unchanged through the feces, with biliary excretion suggested as the main route of elimination for pamoic acid. fda.gov

Overall Elimination Half-Life of this compound vs. Oral Olanzapine

A key distinction between this compound and oral olanzapine lies in their elimination half-lives. Oral olanzapine exhibits an elimination half-life ranging from approximately 21 to 54 hours, with an average of about 30 to 33 hours. nih.govwikipedia.orgnih.govresearchgate.net In contrast, the this compound LAI formulation has a significantly prolonged elimination half-life, estimated to be around 30 days. nih.govresearchgate.netdovepress.comtandfonline.comnih.gov This extended half-life is a direct consequence of the slow, rate-limited absorption of olanzapine from the intramuscular injection site, rather than being determined by the drug's intrinsic elimination rate. nih.govresearchgate.net

Table 1: Comparison of Elimination Half-Lives

| Formulation | Elimination Half-Life |

| Oral Olanzapine | Approximately 30-33 hours nih.govwikipedia.orgnih.govresearchgate.net |

| This compound (LAI) | Approximately 30 days nih.govresearchgate.netdovepress.comtandfonline.comnih.gov |

Pharmacokinetic Modeling and Simulation for this compound

Pharmacokinetic modeling and simulation are essential tools for understanding and predicting the behavior of long-acting injectable formulations like this compound. These approaches help elucidate the complex absorption and release characteristics and inform dosing strategies.

Compartmental Modeling Approaches (One-Compartment, Two-Compartment)

While specific details on the application of one-compartment versus two-compartment models for the depot absorption phase of this compound are not extensively detailed in the provided literature, the pharmacokinetic profile is fundamentally understood as a slow-release process from the intramuscular depot. nih.goviu.edu The absorption of olanzapine from the pamoate salt is an absorption-rate-controlled process, distinct from the elimination-rate-controlled process seen with oral administration. tandfonline.com Simulations of this compound have involved modifying pharmacokinetic models to incorporate a slow absorption rate constant from the intramuscular site, leading to an extended absorption phase, effectively creating a prolonged systemic exposure. iu.edu This slow dissolution and dissociation of the this compound salt at the injection site dictates the rate at which olanzapine enters systemic circulation, sustaining therapeutic concentrations over an extended period. dovepress.comnih.goviu.edu

Population Pharmacokinetic (PopPK) Model Development and Validation

Population pharmacokinetic (PopPK) modeling is crucial for characterizing inter-individual variability in drug disposition and identifying factors that influence pharmacokinetic parameters. While specific PopPK models developed and validated for this compound are not detailed in the provided search results, the principles of PopPK are highly relevant for understanding LAI formulations. Such models would typically aim to describe the slow absorption from the depot and the subsequent elimination, while also accounting for covariates that might affect these processes. Factors known to influence oral olanzapine pharmacokinetics, such as smoking status, may also impact this compound exposure, though potentially to a lesser extent. researchgate.netnih.gov The development and validation of PopPK models for this compound would be critical for optimizing dosing regimens and understanding its behavior across diverse patient populations.

Pharmaceutical Sciences and Formulation Development for Olanzapine Pamoate

Dissolution and Drug Release Mechanisms from Depot Formulations

Comparative Dissolution Studies of Different Polymorphic Forms

The solid-state properties of pharmaceutical compounds, particularly their polymorphic forms, can significantly influence their dissolution rates and, consequently, their in vivo performance. Research into olanzapine (B1677200) pamoate has identified different crystalline forms, such as the monohydrate and dihydrate. Comparative in-vitro dissolution studies have demonstrated that the olanzapine pamoate dihydrate form exhibits a substantially lower release rate of olanzapine when compared to the monohydrate form under aqueous test conditions google.com. This reduced solubility and slower dissolution rate of the dihydrate is a key characteristic that makes it advantageous for developing depot preparations requiring prolonged drug release google.com. The physical form of olanzapine, being a Biopharmaceutics Drug Disposition Classification System (BDDCS) Class II drug with poor solubility, can critically impact its bioperformance researchgate.net.

| Polymorphic Form | Relative Dissolution Rate | Implication for Depot Formulation |

| This compound Monohydrate | Higher | Less suitable for prolonged release |

| This compound Dihydrate | Substantially Lower | Favorable for sustained release |

Role of Formulation Excipients in Regulating Drug Release

The precise control of drug release from injectable formulations relies heavily on the judicious selection and combination of formulation excipients. In the context of this compound, various excipients are utilized to achieve the desired sustained-release profile. Biodegradable polymers, such as poly(lactide-co-glycolide) (PLGA) and natural polymers like Malaysia mastic, are frequently employed in microsphere-based delivery systems. The properties of these polymers, including their molecular weight, composition (e.g., the ratio of lactic to glycolic acid in PLGA), and degradation rate, significantly influence the drug release kinetics nih.govjddtonline.info. Surfactants and stabilizers, such as polyvinyl alcohol, are integral to the fabrication process of microspheres, aiding in particle formation and stability nih.govresearchgate.net. Furthermore, the diluent used to reconstitute injectable suspensions contains excipients like sodium carboxymethyl cellulose (B213188), mannitol, and polysorbate 80, alongside pH modifiers such as sodium hydroxide (B78521) and hydrochloric acid, all of which contribute to the dissolution and release characteristics of the this compound salt mdpi.commedicinespatentpool.org. The careful optimization of these excipients can tailor the release rate and potentially reduce the formulation's dependence on the local tissue pH google.comgoogleapis.com.

Sustained-Release Mechanisms from Injectable Suspensions

The primary mechanism underpinning the sustained release of olanzapine from injectable suspensions of this compound is the slow, controlled dissolution of the poorly water-soluble pamoate salt within the intramuscular environment nih.govpharmtech.com. Following intramuscular administration, the this compound forms a depot at the injection site medicinespatentpool.orgeuropa.eu. This depot gradually dissolves in the surrounding tissue fluid, leading to the dissociation of the salt into its constituent components: free olanzapine and pamoic acid nih.gov. The rate at which the this compound particles dissolve dictates the pace of olanzapine absorption into the systemic circulation, serving as the rate-limiting step for drug release pharmtech.com. This salt-based, dissolution-controlled release strategy allows for the maintenance of therapeutic olanzapine concentrations over an extended period, typically spanning several weeks, thereby reducing the frequency of administration medicinespatentpool.orgnih.goveuropa.euresearchgate.net. This mechanism is distinct from other depot formulation approaches, such as those utilizing oil-based vehicles or polymeric microspheres nih.gov.

Novel Drug Delivery Systems Research for this compound

Development of Microsphere-Based Drug Delivery Systems

Significant research efforts have been directed towards developing novel microsphere-based drug delivery systems for this compound. These advanced formulations typically encapsulate olanzapine within biodegradable polymeric matrices, commonly employing polymers like poly(lactide-co-glycolide) (PLGA) or natural polymers such as Malaysia mastic nih.govjddtonline.infonih.govresearchgate.netnih.gov. Fabrication methods such as solvent evaporation and multi-emulsion techniques are frequently utilized to create these microspheres nih.govnih.govresearchgate.net. Critical parameters optimized during the development process include drug encapsulation efficiency, particle size distribution, polymer type and concentration, and the specific preparation and drying conditions nih.govjddtonline.infonih.govresearchgate.net. Characterization studies, often involving Scanning Electron Microscopy (SEM), assess microsphere morphology, while techniques like high-performance liquid chromatography (HPLC) determine encapsulation efficiency and release profiles nih.govnih.govresearchgate.netgoogle.com. The release of olanzapine from these polymeric microspheres is generally governed by a combination of diffusion through the polymer matrix and the gradual erosion of the polymer itself nih.gov. For instance, PLGA microspheres have demonstrated the capacity for sustained release of olanzapine for periods extending to at least 30 days, with release kinetics being sensitive to the specific polymer characteristics and microsphere properties nih.govjddtonline.info. Development goals often include achieving high encapsulation rates, typically between 85-95%, and precise control over particle size, often in the range of 15-35 µm, to ensure effective and prolonged drug delivery researchgate.netgoogle.com.

| Polymer System | Preparation Method | Key Characteristics (Examples) | Release Mechanism(s) | Reported Duration of Release |

| PLGA (e.g., 75:25, 85:15) | Solvent Evaporation nih.govnih.gov | Encapsulation Efficiency: 78.5-96.1% nih.gov Particle Size: 9.71-19.90 µm nih.gov | Diffusion & Erosion nih.gov | At least 30 days nih.gov |

| Malaysia Mastic Polymer | Oil/Water Solvent Vaporization researchgate.net | Encapsulation Rate: 85-95% researchgate.net Particle Size: 15-35 µm researchgate.net | Peppas Diffusion researchgate.net | Over 600 hours researchgate.net |

Investigation of Alternative Carrier Systems (e.g., Oleaginous, Cholesterol Microspheres)

In addition to polymeric microspheres, research has explored alternative carrier systems for olanzapine and its pamoate salt, including oleaginous and cholesterol-based microspheres google.comgoogleapis.com. These lipid-based carriers represent a distinct approach to achieving sustained and controlled drug release. They are engineered to form stable formulations suitable for intramuscular or subcutaneous administration google.comgoogleapis.com. A notable potential advantage of these systems is their ability to provide a release rate that is less influenced by the local tissue pH, which could lead to a more predictable pharmacokinetic profile google.comgoogleapis.com.

Strategies for Controlling Burst Release and Sustained Delivery

A critical challenge in developing long-acting injectable formulations is managing the initial burst release, which can lead to supra-therapeutic drug concentrations, and ensuring a consistent, sustained delivery over the intended duration. Strategies to mitigate initial burst release from this compound formulations involve optimizing polymer characteristics such as molecular weight and composition, as well as controlling particle size and drug loading within microspheres nih.govjddtonline.infogoogle.comresearchgate.net. For instance, specific PLGA formulations have been engineered to minimize this initial burst and provide a steady release for extended periods, such as 30 days nih.govjddtonline.info. The selection of the this compound dihydrate form, with its inherent lower solubility, also contributes to a slower release profile compared to the monohydrate google.com. Furthermore, formulation design can incorporate specific targets, such as releasing less than 40% of the total administered olanzapine within the first hour, to promote a more gradual and sustained delivery over periods of 21 days or longer google.com.

Compound Names:

Olanzapine

this compound

Pamoic Acid

Poly(lactide-co-glycolide) (PLGA)

Malaysia mastic polymer

Sodium carboxymethyl cellulose

Mannitol

Polysorbate 80

Sodium hydroxide

Hydrochloric acid

Oleaginous carriers

Cholesterol microspheres

Formulation Stability and Biopharmaceutical Considerations

The stability of this compound is paramount to ensuring its efficacy and safety as a long-acting injectable formulation. This section details the primary degradation pathways that can affect the compound and its formulation, alongside the strategies employed to mitigate these issues and maintain product integrity.

Degradation Pathways and Stabilizing Strategies

This compound, a salt formed between olanzapine and pamoic acid, is designed for sustained release through intramuscular injection. Its stability is influenced by several factors, including chemical degradation and physical changes within the formulation.

Degradation Pathways

Oxidation: Olanzapine is susceptible to oxidative degradation, which can lead to the formation of impurities. Specifically, two oxidative degradation products, identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one and (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, have been characterized. These impurities result from the oxidation of the thiophene (B33073) ring of the olanzapine molecule nih.gov.

Photodegradation: Olanzapine contains chromophores capable of absorbing light wavelengths greater than 290 nm, rendering it potentially susceptible to direct photolysis nih.gov. Exposure to light can lead to degradation, necessitating protective measures for the drug product.

Hydrolysis: While olanzapine itself is generally resistant to hydrolysis due to the absence of readily hydrolyzable functional groups nih.gov, the pamoate salt formulation relies on the slow dissolution and dissociation of the salt in the intramuscular environment to release olanzapine researchgate.netnih.gov. This controlled release mechanism can be viewed as a form of salt hydrolysis. Additionally, biodegradable polymers used in some advanced injectable formulations can be prone to degradation via hydrolysis, particularly when exposed to basic compounds like olanzapine, which can accelerate polymer breakdown and alter drug release kinetics researchgate.net.

Stabilizing Strategies

Salt Formation and Solid-State Control: The development of this compound as a poorly water-soluble salt is a fundamental strategy for achieving the desired sustained-release profile from an intramuscular depot researchgate.netnih.govgoogle.comcrystalpharmatech.com. This low solubility allows the crystalline salt to dissolve slowly, providing a prolonged release of olanzapine over several weeks researchgate.netnih.govmedicinespatentpool.org. The specific crystalline form of the salt plays a critical role in controlling the dissolution rate. For instance, this compound dihydrate has demonstrated a substantially lower release rate of olanzapine compared to the monohydrate form in in-vitro dissolution tests, highlighting the importance of controlling the solid-state properties for formulation stability and performance google.com.

Table 1: In-Vitro Olanzapine Release Comparison of Pamoate Salt Forms

| Salt Form | Olanzapine Release (%) after 24 hours |

|---|---|

| This compound Monohydrate | Higher release rate |

| This compound Dihydrate | Substantially lower release rate |

(Based on qualitative comparison of in-vitro dissolution data) google.com

pH Management: The formulation of this compound involves suspending the drug in an aqueous medium where the pH is maintained within a specific range, typically between 3.0 and 8.0 medicinespatentpool.org. While long-term storage of the suspension vehicle may lead to minor decreases in pH, these changes have generally not been found to significantly impact the product's clinical performance fda.gov.

Excipient Utilization: The injectable formulation incorporates various excipients, such as carboxymethylcellulose sodium, mannitol, and polysorbate 80, which are essential for creating a stable suspension and modulating the release characteristics of this compound crystalpharmatech.com.

Light Protection: Given olanzapine's susceptibility to photodegradation, protective measures are implemented. This includes storing the drug product in its original packaging, which is designed to shield it from light exposure, thereby preventing light-induced degradation nih.govnih.gov.

Polymer Integrity: For formulations utilizing biodegradable polymers, strategies to prevent drug-induced polymer degradation are crucial. This involves careful selection of polymers and understanding how the drug's chemical properties, such as basicity, might influence polymer hydrolysis and subsequent drug release researchgate.net.

Receptor Occupancy Studies and Pharmacodynamic Relationships for Olanzapine

Positron Emission Tomography (PET) Studies of Dopamine (B1211576) D2 Receptor Occupancy

Positron Emission Tomography (PET) imaging, often employing radioligands like [¹¹C]raclopride, allows for the in vivo quantification of dopamine D2 receptor occupancy in the living brain. Studies have consistently shown that olanzapine (B1677200) occupies dopamine D2 receptors in a dose-dependent manner. Research indicates that a D2 receptor occupancy level between 65% and 80% is generally considered optimal for achieving antipsychotic efficacy while minimizing the risk of extrapyramidal symptoms (EPS) nih.gov.

PET investigations have demonstrated that olanzapine induces near saturation of serotonin (B10506) 5-HT2 receptors even at low doses (e.g., 5 mg/day), with occupancy exceeding 90% psychiatryonline.orgnih.govpsychiatryonline.org. In contrast, dopamine D2 receptor occupancy increases with dose psychiatryonline.orgnih.govpsychiatryonline.org. For instance, olanzapine at 5 mg/day occupied approximately 55% of D2 receptors, while doses of 10-20 mg/day resulted in 71%-80% D2 occupancy psychiatryonline.orgnih.govpsychiatryonline.org. Higher doses, such as 30-40 mg/day, were associated with D2 occupancy levels of 83%-88% psychiatryonline.orgnih.govpsychiatryonline.org. Studies using SPECT imaging have also reported similar findings, with low-dose olanzapine (5 mg/day) showing 60% D2 occupancy and high-dose olanzapine (20 mg/day) reaching 83% jwatch.org.

Table 1: Dopamine D2 Receptor Occupancy by Olanzapine at Various Doses

| Dose (mg/day) | Dopamine D2 Receptor Occupancy (%) | Notes | Source(s) |

| 5 | ~55 (average) | psychiatryonline.orgpsychiatryonline.org | |

| 5 | 60 | Low dose | jwatch.orgwikipedia.org |

| 7.5 | 51.0 (mean) | psychiatryonline.org | |

| 5-20 | 43-80 | nih.govpsychiatryonline.org | |

| 5-20 | 71-80 | Usual clinical dose range | psychiatryonline.orgnih.govpsychiatryonline.org |

| 10 | ~73 (average) | psychiatryonline.orgpsychiatryonline.org | |

| 10 | ~75 | Predicted occupancy | psychiatryonline.org |

| 10-20 | 70-80 | Usual clinical range | jscimedcentral.com |

| 10-20 | ~75 | Therapeutic range | cambridge.org |

| 20 | ~76 (average) | psychiatryonline.orgpsychiatryonline.org | |

| 30 | ~83 (average) | psychiatryonline.orgpsychiatryonline.org | |

| 30-40 | 83-88 | nih.govpsychiatryonline.org | |

| 40 | ~88 (single patient) | psychiatryonline.orgpsychiatryonline.org | |

| Oral (5-20) | 69 (mean) | researchgate.net | |

| Oral (≥12) | ≥65 | nih.gov | |

| Oral (>20) | >80 | nih.gov |

Correlation Between Plasma Olanzapine Concentrations and Receptor Occupancy

The relationship between plasma olanzapine concentrations and D2 receptor occupancy is generally characterized by a saturating rectangular hyperbola. This indicates that as plasma concentrations increase, D2 receptor occupancy rises until it reaches a plateau. Studies have estimated the ED50 (the concentration required to occupy 50% of receptors) for olanzapine's D2 receptor occupancy. One study found an ED50 of approximately 10.3 ng/ml for plasma olanzapine levels psychiatryonline.orgjscimedcentral.com. Another study reported a trough D2 receptor occupancy of 50% at an estimated EC50 of 11.01 ng/ml researchgate.net. A significant correlation (r=0.76, P≤0.001) between D2 receptor occupancy and plasma olanzapine concentrations has been observed, particularly in studies of the olanzapine pamoate depot formulation researchgate.netnih.gov.

Table 2: Correlation Between Plasma Olanzapine Concentrations and D2 Receptor Occupancy

| Plasma Concentration (ng/ml) | D2 Receptor Occupancy (%) | ED50 (ng/ml) | Notes | Source(s) |

| 10.3 | 50 | 10.3 | Oral dose | psychiatryonline.orgjscimedcentral.com |

| 10-12 | 59-63 | - | Single dose in healthy volunteers | psychiatryonline.org |

| ~11 | 50 (trough) | 11.01 | Depot formulation study | researchgate.net |

| 10.3 | 50 | 10.3 | Estimated ED50 for plasma levels | psychiatryonline.orgjscimedcentral.com |

Comparative Receptor Occupancy Profiles of Olanzapine Across Receptor Subtypes

Olanzapine exhibits a broad receptor binding profile, acting as an antagonist at numerous receptors, including dopamine, serotonin, histamine (B1213489), and muscarinic receptors nih.govpsychopharmacologyinstitute.comnih.govmedsafe.govt.nzdrugbank.com. It demonstrates a higher affinity for serotonin 5-HT2 receptors than for dopamine D2 receptors wikipedia.orgmedsafe.govt.nznih.gov. This higher 5-HT2 occupancy relative to D2 occupancy is a hallmark of many atypical antipsychotics and is thought to contribute to their favorable side effect profiles, particularly a lower incidence of EPS compared to typical antipsychotics psychiatryonline.orgnih.govpsychiatryonline.orgnih.gov.

Olanzapine also has significant affinity for histamine H1 receptors, with Ki values around 7 nM psychopharmacologyinstitute.compsychiatrist.com. This H1 receptor blockade is associated with sedative effects and potentially weight gain nih.govresearchgate.netnih.gov. Furthermore, olanzapine shows high affinity for various muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), with Ki values ranging from 1.9 nM to 132 nM depending on the subtype psychopharmacologyinstitute.comdrugbank.comliesbethreneman.comresearchgate.net. This antimuscarinic activity may contribute to its low incidence of EPS, despite its substantial D2 receptor occupancy liesbethreneman.compsychiatrist.com.

Table 3: Olanzapine Receptor Binding Affinities (Ki Values) and Occupancy

Analytical Methodologies for Olanzapine Pamoate Characterization

Advanced Spectroscopic Techniques for Solid-State Analysis

The solid-state properties of olanzapine (B1677200) pamoate are pivotal to its formulation and stability. Advanced spectroscopic techniques are indispensable for elucidating the molecular structure and physical state of this compound.

Solid-state Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for characterizing the different crystalline and amorphous forms of olanzapine pamoate. It provides detailed information about the local chemical environment of each carbon atom in the molecule, allowing for the identification and differentiation of various polymorphic forms. For instance, distinct 13C NMR spectra have been identified for different crystalline forms of this compound, such as Form M, which exhibits a unique spectral fingerprint.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary insights into the solid-state structure of this compound. These techniques probe the vibrational modes of the molecules, which are sensitive to changes in crystal packing and intermolecular interactions. While specific data for this compound is proprietary, analysis of the parent compound, olanzapine, reveals characteristic absorption bands. For pure olanzapine, FTIR spectra show notable absorptions at approximately 3239 cm⁻¹ (N-H and O-H stretching), 2929 cm⁻¹ (C-H stretching), 1587 cm⁻¹ (C=C stretching), 1421 cm⁻¹ (C=N stretching), and 1287 cm⁻¹ (C-N stretching). mdpi.com These spectral features can be used to monitor the integrity of the olanzapine moiety within the pamoate salt and to detect potential polymorphic transformations.

| Spectroscopic Technique | Key Findings for Olanzapine/Olanzapine Pamoate |

|---|---|

| Solid-State 13C NMR | Distinct spectra for different polymorphic forms of this compound (e.g., Form M). |

| FTIR Spectroscopy (of Olanzapine) | Characteristic peaks at ~3239, 2929, 1587, 1421, and 1287 cm⁻¹. mdpi.com |

| Raman Spectroscopy (of Olanzapine) | Provides complementary vibrational data to FTIR for polymorph discrimination. |

Crystallographic Data Analysis for Polymorph Identification and Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for this compound as it can significantly impact its solubility, dissolution rate, and bioavailability. X-ray powder diffraction (XRPD) is the primary technique used to identify and characterize these different polymorphic forms. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for its identification.

Several crystalline forms of this compound have been identified and characterized by their XRPD patterns. For example, various forms are distinguished by their characteristic peaks at specific 2θ angles. The ability to accurately quantify the presence of different polymorphic forms in a sample is crucial for quality control, and methods for this have been developed for the parent olanzapine compound using PXRD. nih.gov

| Polymorphic Form of this compound | Characteristic XRPD Peaks (2θ ± 0.2°) |

|---|---|

| Form M | Peaks at 13.6, 16.4, 21.5, and 22.2. google.com |

| Form R | Peaks at 9.2, 9.9, 12.3, 16.2, and 17.0. google.com |

| Form S | Peaks at 6.1, 7.3, 16.1, 17.2, and 18.0. google.com |

| Form J | Peaks at 6.4, 19.9, 20.3, 21.0, and 31.1. google.com |

| Form D | Peaks at 6.5, 7.4, 10.4, 12.9, and 17.7. google.com |

| Form B | Peaks at 8.1, 8.6, 12.6, 14.1, and 14.8. google.com |

In Vitro Dissolution Testing Apparatus and Media Development

In vitro dissolution testing is a critical quality control tool that measures the rate and extent to which a drug dissolves from its dosage form. For a long-acting injectable like this compound, which is administered as an intramuscular suspension, the dissolution test must be carefully designed to be biorelevant and to have discriminative power.

The U.S. Food and Drug Administration (FDA) recommends the use of a USP Apparatus IV (flow-through cell) for the in vitro release testing of this compound for intramuscular suspension. nih.gov This apparatus is well-suited for poorly soluble drugs and allows for the simulation of the physiological conditions at the injection site. The recommended dissolution medium is 1% sodium lauryl sulfate (B86663) (SLS) in a pH 6.8 phosphate (B84403) buffer, with a flow rate of 3 mL per minute. mdpi.comnih.gov The use of a surfactant like SLS is necessary to enhance the solubility of the poorly water-soluble this compound.

| Parameter | Recommended Condition |

|---|---|

| Dissolution Apparatus | USP Apparatus IV (Flow-through cell). nih.gov |

| Dissolution Medium | 1% Sodium Lauryl Sulfate (SLS) in pH 6.8 phosphate buffer. mdpi.comnih.gov |

| Flow Rate | 3 mL/minute. mdpi.com |

| Sampling Times | Recommended from 10 to 720 minutes. mdpi.com |

Bioanalytical Techniques for Olanzapine and Metabolite Quantification

To understand the pharmacokinetic profile of this compound, sensitive and specific bioanalytical methods are required to quantify olanzapine and its major metabolites in biological matrices, typically human plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. jchr.org

Various LC-MS/MS and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for the simultaneous quantification of olanzapine and its primary active metabolite, N-desmethylolanzapine. nih.govnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation with methanol (B129727) or acetonitrile, followed by chromatographic separation on a C18 reversed-phase column. jchr.orgnih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. nih.gov These methods are validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible results for pharmacokinetic and therapeutic drug monitoring studies. nih.govnih.gov

| Technique | Analytes | Sample Preparation | Key Validation Parameters |

|---|---|---|---|

| LC-MS/MS | Olanzapine and N-desmethylolanzapine | Protein precipitation with methanol. nih.gov | Linear range: 0.2-120 ng/mL (Olanzapine), 0.5-50 ng/mL (N-desmethylolanzapine). nih.gov |

| UPLC-MS/MS | Olanzapine | Not specified in abstract. | Linear range: 0.1-20 ng/mL; LLOQ: 0.1 ng/mL. nih.gov |

Mechanistic Insights into Physiological Pathway Modulation by Olanzapine

Molecular Investigations of Lipid Metabolism Pathways

Olanzapine (B1677200) treatment is frequently associated with dyslipidemia, characterized by elevated triglycerides and cholesterol levels. researchgate.netfrontiersin.org The mechanisms are multifactorial, involving direct effects on hepatic lipid metabolism, alterations in gene expression, and modulation of neural circuits that regulate energy balance. nih.govnih.gov

Recent studies have begun to unravel the specific genetic alterations induced by olanzapine that contribute to its metabolic side effects. Investigations using animal models have identified key genes involved in lipid transport and metabolism that are significantly affected by prolonged olanzapine exposure.

A study focusing on the lateral septum (LS), a brain region involved in regulating feeding and energy expenditure, found that chronic olanzapine administration in mice led to significant changes in the expression of genes primarily involved in lipid metabolism pathways. semanticscholar.orgnih.govresearchgate.net Specifically, a module of co-expressed genes closely linked to increases in body weight and adiposity was identified, which featured notable alterations in apolipoprotein genes. semanticscholar.orgnih.gov

Key findings from this research include:

Apolipoprotein A1 (Apoa1): This gene, which codes for the primary protein component of high-density lipoprotein (HDL), was identified as a key gene affected by olanzapine treatment within the lateral septum. semanticscholar.orgnih.gov

Apolipoprotein C3 (Apoc3): Expression of Apoc3 was also found to be altered. ApoC3 is a known inhibitor of lipoprotein lipase (B570770) and hepatic lipase, playing a crucial role in triglyceride metabolism.

Apolipoprotein H (Apoh): Also known as beta-2-glycoprotein I, Apoh expression was similarly impacted. It is involved in various aspects of lipid metabolism, including lipoprotein clearance. semanticscholar.orgnih.gov

These findings suggest that olanzapine may directly influence body weight and fat accumulation by altering the expression of these critical lipid metabolism-related genes within specific neural circuits. semanticscholar.orgnih.gov Other research has pointed to olanzapine's ability to upregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids and triglycerides. nih.govproquest.com

| Gene | Protein Product | Primary Function in Lipid Metabolism | Observed Change with Olanzapine | Reference |

|---|---|---|---|---|

| Apoa1 | Apolipoprotein A1 | Major component of HDL; facilitates cholesterol efflux. | Expression altered in a gene module linked to weight gain. | semanticscholar.orgnih.gov |

| Apoc3 | Apolipoprotein C3 | Inhibits lipoprotein lipase; regulates triglyceride levels. | Expression altered in a gene module linked to weight gain. | semanticscholar.orgnih.gov |

| Apoh | Apolipoprotein H | Involved in lipoprotein clearance and fatty acid metabolism. | Expression altered in a gene module linked to weight gain. | semanticscholar.orgnih.gov |

| SREBP-1c | Sterol regulatory element-binding protein-1c | Transcription factor promoting lipogenesis. | Expression increased in the liver. | proquest.com |

Olanzapine directly impacts the levels and composition of circulating lipoproteins. Clinical and preclinical studies consistently show that olanzapine treatment leads to an increase in plasma triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). researchgate.netresearchgate.net Conversely, levels of high-density lipoprotein cholesterol (HDL-C) often show no significant change or may decrease. researchgate.netfrontiersin.org

The mechanisms behind these changes are multifaceted:

Hypertriglyceridemia: A key feature of olanzapine-induced dyslipidemia is elevated triglyceride levels. gpnotebook.com Research indicates that this may be due to an inhibition of hepatic apolipoprotein A5 (apoA5) secretion. medrxiv.orgfrontiersin.org ApoA5 is a potent triglyceride-lowering protein synthesized in the liver. frontiersin.org Studies have shown that while olanzapine increases the amount of apoA5 protein within liver cells, it inhibits its secretion into the bloodstream. This leads to lower plasma apoA5 levels and, consequently, reduced clearance of triglycerides from the circulation. medrxiv.orgfrontiersin.org

Increased LDL-C: Olanzapine has been shown to increase plasma levels of proprotein convertase subtilisin/kexin type 9 (PCSK9). proquest.com PCSK9 promotes the degradation of the LDL receptor, which is responsible for clearing LDL-C from the blood. By increasing PCSK9, olanzapine leads to fewer LDL receptors and higher circulating levels of LDL-C. proquest.com This effect appears to be mediated by the activation of SREBP-1c. proquest.com

| Metabolic Parameter | Observed Effect | Proposed Molecular Mechanism | Reference |

|---|---|---|---|

| Plasma Triglycerides (TG) | Significant Increase | Inhibition of hepatic apoA5 secretion. | medrxiv.orgfrontiersin.org |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Increase | Increased plasma PCSK9 via SREBP-1c activation, leading to LDLR degradation. | proquest.com |

| Total Cholesterol (TC) | Increase | Secondary to increased LDL-C and VLDL. | researchgate.netresearchgate.net |

| High-Density Lipoprotein Cholesterol (HDL-C) | No significant change / Decrease | Mechanisms are less clear but may be secondary to hypertriglyceridemia. | researchgate.netfrontiersin.org |

The metabolic side effects of olanzapine are not solely due to peripheral actions but are also heavily influenced by its effects on the central nervous system. The hypothalamus is a well-established center for regulating appetite and energy homeostasis. plos.org However, recent research has highlighted the critical role of its interaction with other brain regions, such as the lateral septum (LS).

Functional ultrasound imaging in mice has revealed that prolonged olanzapine exposure significantly alters the functional connectivity between the hypothalamus and the LS. nih.govnih.gov The LS is part of the brain's limbic system and is involved in processing reward and motivation, which can influence feeding behavior.

Key findings on neural circuitry include:

Altered LS-Hypothalamic Connectivity: Olanzapine treatment was found to disrupt the normal functional interplay between the LS and various hypothalamic nuclei, including the paraventricular nucleus (PVH). nih.gov

Link to Gene Expression: The same study demonstrated that these changes in neural connectivity are associated with the aforementioned alterations in lipid metabolism-related gene expression (e.g., Apoa1, Apoc3, Apoh) specifically within the LS. semanticscholar.orgnih.gov

Impact on Neuropeptides: Olanzapine is also known to affect the expression of hypothalamic neuropeptides that regulate appetite. It increases the expression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) while decreasing the expression of the anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC). nih.govplos.org

These findings strongly suggest that the neural circuits connecting the lateral septum and the hypothalamus are crucial factors contributing to the weight gain and metabolic disturbances associated with olanzapine treatment. semanticscholar.orgnih.govnih.gov The drug appears to remodel these circuits, leading to both behavioral changes (increased food intake) and molecular changes in brain regions that directly influence peripheral lipid metabolism. nih.govsemanticscholar.org

Research on Other Perturbed Metabolic Pathways

Beyond its profound effects on lipid metabolism, olanzapine also perturbs other key metabolic pathways, particularly those involving amino acids. Metabolomic studies, which analyze the global profile of small-molecule metabolites, have identified specific pathways that are significantly disrupted by the drug.

Metabolomic profiling of patients before and after olanzapine treatment has identified the alanine (B10760859), aspartate, and glutamate (B1630785) metabolism pathway as one of the most significantly affected. nih.gov This pathway is central to cellular energy production and neurotransmitter synthesis.

Key observations include:

Pathway Reversal: Studies have shown that schizophrenia is associated with significant changes in the levels of metabolites within this pathway. After treatment with olanzapine, the levels of several of these metabolites were significantly reversed, indicating a direct modulatory effect of the drug on this pathway. nih.gov

Glutamate Release: Olanzapine has been found to increase the release of glutamate in the prefrontal cortex. This effect is thought to be mediated by its inhibition of the enzyme D-aspartate oxidase (DDO). uniba.itresearchgate.net By inhibiting DDO, olanzapine increases levels of D-aspartate, which in turn stimulates glutamate release. uniba.it

Alanine Levels: In some patient populations, olanzapine treatment has been associated with decreased alanine levels, potentially indicating an increased conversion of alanine to urea. nih.gov

The perturbation of this pathway highlights olanzapine's impact on fundamental cellular processes that link amino acid metabolism with neurotransmission and energy balance. nih.gov

The arginine biosynthesis pathway has also been identified as a key pathway modulated by olanzapine treatment. nih.gov Arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide, creatine, and other important molecules.

Research has shown that:

Metabolite Reversal: Similar to the glutamate pathway, olanzapine treatment significantly reversed abnormal metabolite levels within the arginine biosynthesis pathway in patients with schizophrenia. nih.gov

Link to Aggression Treatment: The modulation of both the arginine biosynthesis and the alanine, aspartate, and glutamate metabolism pathways has been specifically linked to the therapeutic mechanism of olanzapine in treating aggressive behavior in schizophrenia. nih.gov

The disruption of these amino acid pathways underscores the broad metabolic impact of olanzapine, extending beyond lipid dysregulation to fundamental aspects of nitrogen metabolism and the synthesis of signaling molecules.

| Pathway | Key Metabolites Involved | Observed Effect of Olanzapine | Reference |

|---|---|---|---|

| Alanine, Aspartate, and Glutamate Metabolism | Alanine, Aspartate, Glutamate, D-Aspartate | Reverses disease-related metabolite abnormalities; increases glutamate release via D-aspartate oxidase inhibition. | nih.govuniba.it |

| Arginine Biosynthesis | Arginine, related precursors | Reverses disease-related metabolite abnormalities; linked to therapeutic effects on aggression. | nih.gov |

Signaling Pathway Modulation (e.g., PI3K, Akt, ERK)

Olanzapine has been shown to exert significant influence over key intracellular signaling pathways, notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. These cascades are fundamental to a multitude of cellular processes, including cell survival, proliferation, and synaptic plasticity. Modulation of these pathways is considered a crucial aspect of olanzapine's molecular mechanism of action.

Research indicates that olanzapine can activate the PI3K/Akt signaling pathway, which is integral to neuroprotection. nih.gov Studies using pheochromocytoma (PC12) cells demonstrated that olanzapine treatment results in the rapid phosphorylation of kinases within this pathway. nih.gov The phosphorylation of Akt, a central component of this cascade, was shown to be blocked by selective PI3K inhibitors like wortmannin (B1684655) and LY294002, confirming that PI3K acts upstream of Akt in response to olanzapine. nih.gov This activation of PI3K leads to the subsequent activation of Akt, which can then influence downstream targets such as the mammalian target of rapamycin (B549165) (mTOR). nih.govwjgnet.com In models of phencyclidine (PCP)-induced effects, olanzapine was found to reverse the downregulation of phosphorylated Akt (p-Akt). researchgate.net

A significant downstream effector of the PI3K/Akt pathway is Glycogen Synthase Kinase-3 beta (GSK-3β), a protein kinase involved in numerous cellular functions. Olanzapine has been found to potently inhibit GSK-3β. nih.govju.edu.jo This inhibition is achieved through increased phosphorylation of GSK-3β at its Ser9 residue, which inactivates the enzyme. nih.govresearchgate.net This interaction is considered a key element in the molecular effects of olanzapine. nih.gov For instance, the upregulation of brain-derived neurotrophic factor (BDNF) gene transcription by olanzapine is linked to the increased phosphorylation of GSK-3β and another transcription factor, CREB, which are downstream effectors of the PI3K and other signaling pathways. nih.gov

The following table summarizes key research findings on the modulation of these signaling pathways by olanzapine.

| Signaling Pathway | Target Protein | Observed Effect of Olanzapine | Model System | Reference |

|---|---|---|---|---|

| PI3K/Akt | Akt (PKB) | Increased phosphorylation (activation) | PC12 cells, Rat liver | nih.govnih.gov |

| PI3K/Akt | PI3K | Increased phosphorylation (activation) | Rat liver | nih.gov |

| PI3K/Akt | GSK-3β | Inhibition; Increased phosphorylation (inactivation) | In vitro enzyme assay, SH-SY5Y cells | nih.govju.edu.jonih.gov |

| PI3K/Akt | mTOR | Increased protein and mRNA expression | Human study | nih.gov |

| ERK/MAPK | ERK1/2 | Increased phosphorylation with long-term treatment | Rat prefrontal cortex | nih.gov |

| ERK/MAPK | ERK1/2 | Decreased phosphorylation with single injection | Rat prefrontal cortex | nih.gov |

| ERK/MAPK | ERK1/2 | Rapid phosphorylation | PC12 cells | nih.gov |

| ERK/MAPK | MEK1/2 | Increased phosphorylation with long-term treatment | Rat prefrontal cortex | nih.govresearchgate.net |

Q & A

Q. What is the biochemical basis of olanzapine pamoate’s sustained-release mechanism?

this compound is a salt formed by combining olanzapine (a thienobenzodiazepine derivative) with pamoic acid. The hydrophobic nature of pamoic acid slows dissolution in intramuscular fluid, enabling gradual release of olanzapine over weeks. This process involves hydrolysis of the salt into free-base olanzapine, pamoic acid, and other metabolites, ensuring stable plasma concentrations . Methodological Insight : Researchers can study release kinetics using in vitro dissolution tests under physiological conditions (pH, temperature) paired with in vivo pharmacokinetic profiling in animal models.

Q. How does the pharmacokinetic profile of this compound differ from oral olanzapine?

this compound exhibits a prolonged elimination half-life (~30 days) compared to oral olanzapine (~30 hours). After intramuscular injection, peak plasma concentrations occur within 7 days, with steady-state achieved after 12 weeks. Oral formulations show rapid absorption (Tmax: 5–8 hours) and higher peak-to-trough fluctuations . Methodological Insight : Use compartmental pharmacokinetic modeling to compare absorption rates, bioavailability, and metabolite profiles across formulations.

Q. What metabolic pathways are involved in this compound’s clearance?

Olanzapine is primarily metabolized by hepatic cytochrome P450 (CYP) isozymes 1A2 (60–70%) and 2D6 (minor). Key metabolites include olanzapine 10-N-glucuronide and 4’-N-desmethyl olanzapine. Pamoic acid is excreted unchanged in feces . Methodological Insight : Employ in vitro microsomal assays or human hepatocyte cultures to map enzyme contributions and assess drug-drug interaction risks.

Q. How is D2 receptor occupancy measured in this compound studies?

Positron emission tomography (PET) with radioligands like [¹¹C]raclopride quantifies striatal D2 receptor occupancy. A study found a strong correlation (r=0.76, p=0.001) between plasma olanzapine levels and D2 occupancy over 6 months, supporting dose optimization . Methodological Insight : Combine PET imaging with serial plasma sampling to model receptor occupancy-pharmacodynamic relationships.

Advanced Research Questions

Q. What methodological challenges arise in designing long-term clinical trials for this compound?

The FDA-mandated trials (e.g., NCT00320489) faced issues like high attrition rates, variable dosing protocols, and confounding factors (e.g., oral supplementation). The 2-year NCT00320489 trial compared flexible dosing (150–405 mg/4 weeks) with oral olanzapine but did not publish results, highlighting data transparency gaps . Methodological Insight : Use adaptive trial designs with interim analyses to adjust dosing and minimize dropout biases.

Q. How can post-injection delirium/sedation syndrome (PDSS) be mitigated in this compound studies?

PDSS, occurring in 0.07% of injections, is linked to accidental intravascular injection, causing rapid olanzapine release. Mitigation strategies include:

- Post-injection monitoring for ≥3 hours.

- Training clinicians in deep gluteal injection techniques.

- Pharmacovigilance programs to track plasma concentration spikes .

Methodological Insight : Implement real-time pharmacokinetic monitoring (e.g., dried blood spot assays) during clinical trials.

Q. How do contradictions in efficacy data between short- and long-term studies impact clinical interpretations?